molecular formula C9H13NO B1142521 Ethanone, 1-(3-ethylidene-3,4,5,6-tetrahydro-2-pyridinyl)- (9CI) CAS No. 118355-72-9

Ethanone, 1-(3-ethylidene-3,4,5,6-tetrahydro-2-pyridinyl)- (9CI)

Cat. No.: B1142521
CAS No.: 118355-72-9
M. Wt: 151.21 g/mol
InChI Key: GAEQLABCUJPAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(3-ethylidene-3,4,5,6-tetrahydro-2-pyridinyl)- (9CI) is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, characterized by the presence of an ethylidene group and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-ethylidene-3,4,5,6-tetrahydro-2-pyridinyl)- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-ethylidene-2-pyridine with ethanone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-ethylidene-3,4,5,6-tetrahydro-2-pyridinyl)- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted pyridine derivatives.

    Substitution: Formation of various substituted pyridine compounds.

Scientific Research Applications

Ethanone, 1-(3-ethylidene-3,4,5,6-tetrahydro-2-pyridinyl)- (9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-ethylidene-3,4,5,6-tetrahydro-2-pyridinyl)- (9CI) involves its interaction with specific molecular targets. The ethylidene group and the tetrahydropyridine ring play crucial roles in its reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(3,4,5,6-tetrahydro-3-methyl-2-pyridinyl)- (9CI)
  • Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-2-pyridinyl]- (9CI)

Uniqueness

Ethanone, 1-(3-ethylidene-3,4,5,6-tetrahydro-2-pyridinyl)- (9CI) is unique due to the presence of the ethylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

118355-72-9

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(5-ethylidene-3,4-dihydro-2H-pyridin-6-yl)ethanone

InChI

InChI=1S/C9H13NO/c1-3-8-5-4-6-10-9(8)7(2)11/h3H,4-6H2,1-2H3

InChI Key

GAEQLABCUJPAHA-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCCN=C1C(=O)C

Synonyms

Ethanone, 1-(3-ethylidene-3,4,5,6-tetrahydro-2-pyridinyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.